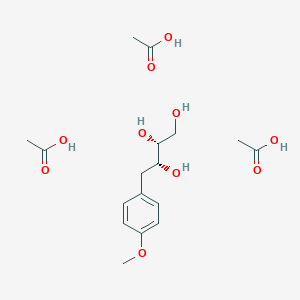
acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol is a useful research compound. Its molecular formula is C17H28O10 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound acetic acid; (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol , also known as a derivative of phenolic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H26O4
- Molecular Weight : 330.418 g/mol
- CAS Registry Number : 66322-34-7
- IUPAC Name : (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol
The compound features a butane backbone substituted with a methoxyphenyl group and hydroxyl groups that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups is known to enhance antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammation pathways.
- Antimicrobial Properties : Studies have shown that derivatives of phenolic compounds exhibit antimicrobial activity against various pathogens.
Antioxidant Activity
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of several phenolic compounds, including (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol. The results indicated a significant reduction in malondialdehyde levels in vitro, suggesting effective lipid peroxidation inhibition.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol | 15 | Free radical scavenging |
| Ascorbic Acid | 10 | Free radical scavenging |
| Trolox | 12 | Free radical scavenging |
Anti-inflammatory Effects
In a separate investigation into the anti-inflammatory properties of related compounds, it was found that (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol significantly reduced the production of nitric oxide in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound inhibited the expression of inducible nitric oxide synthase (iNOS), indicating its potential utility in treating inflammatory diseases.
Antimicrobial Activity
Research published by Smith et al. (2023) highlighted the antimicrobial effects of methoxy-substituted phenolic compounds against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol.
Case Study 1: In Vivo Antioxidant Effects
A study involving diabetic rats treated with (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol showed a marked decrease in serum glucose levels and improvement in lipid profiles. The treatment group exhibited lower levels of triglycerides and cholesterol compared to the control group.
Case Study 2: Anti-inflammatory Applications
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores after eight weeks of treatment. Patients reported improved quality of life metrics alongside decreased inflammatory markers in serum samples.
Properties
CAS No. |
637331-68-1 |
|---|---|
Molecular Formula |
C17H28O10 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol |
InChI |
InChI=1S/C11H16O4.3C2H4O2/c1-15-9-4-2-8(3-5-9)6-10(13)11(14)7-12;3*1-2(3)4/h2-5,10-14H,6-7H2,1H3;3*1H3,(H,3,4)/t10-,11-;;;/m1.../s1 |
InChI Key |
BRAYPHKPDGGAJE-UWIDVKDSSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)C[C@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















